Technical Monograph: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride
Technical Monograph: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride
This technical guide provides an in-depth analysis of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[1][2]
High-Fsp³ Scaffolds for Next-Generation Drug Discovery
Executive Summary
In the pursuit of "escaping from flatland," medicinal chemists increasingly rely on three-dimensional (3D) scaffolds to improve solubility, metabolic stability, and target selectivity. 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1330765-15-5) represents a strategic structural motif that combines the rigidity of an azetidine ring with the polarity of a tetrahydropyran system.[1][2] This spirocycle serves as a superior bioisostere for morpholine and piperidine, offering a high fraction of sp³-hybridized carbons (Fsp³) while lowering lipophilicity (LogP).[1][2]
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Connectivity
The compound is a bicyclic system where a four-membered azetidine ring and a six-membered tetrahydropyran ring share a single carbon atom (the spiro center).[1][2]
-
System: Spiro[3.5]nonane (4 carbons + 6 carbons - 1 shared = 9 skeletal atoms).[1][2]
-
Heteroatoms:
-
Connectivity: This specific isomer corresponds to Spiro[azetidine-3,2'-tetrahydropyran] .[1][2] The oxygen atom is directly bonded to the quaternary spiro carbon, creating a cyclic hemiacetal ether linkage that is chemically stable.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and numbering scheme, highlighting the critical spiro-junction.
Figure 1: Connectivity map of 5-Oxa-2-azaspiro[3.5]nonane. Note the Oxygen (O5) is adjacent to the Spiro center (C4), distinguishing it from the 7-oxa isomer.[1][2]
Physicochemical Profile
The incorporation of the oxygen atom and the spiro constraint dramatically alters the physicochemical landscape compared to linear or aromatic analogs.[1][2]
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1330765-15-5 (HCl salt) | Unique identifier for procurement.[1][2] |
| Molecular Formula | C₇H₁₃NO[1][2] · HCl | Small fragment size (Fragment-Based Drug Discovery). |
| Molecular Weight | 163.64 g/mol (Salt) | Leaves ample mass budget for lead optimization.[1][2] |
| cLogP (Free Base) | ~ -0.5 to 0.2 | Low lipophilicity improves aqueous solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | ~ 21 Ų (Free Base) | Favorable for membrane permeability and CNS penetration.[1][2] |
| Fsp³ (Fraction sp³) | 1.0 (100%) | Maximizes 3D character; correlates with higher clinical success rates.[1][2] |
| pKa (Conjugate Acid) | ~ 9.5 - 10.5 | Basic secondary amine; forms stable salts.[1][2] |
Synthetic Methodologies
Synthesis of 5-oxa-2-azaspiro[3.5]nonane requires constructing the quaternary center with precise control.[1][2] Unlike the 7-oxa isomer (symmetric ether), the 5-oxa isomer is an
Retrosynthetic Analysis
The most robust approach involves intramolecular etherification or cyclization of a functionalized azetidine .[1][2]
-
Route A (From Azetidinone): Nucleophilic attack on a protected 3-azetidinone followed by ring closure.[1][2]
-
Route B (From Lactone): Construction of the azetidine ring onto a pre-existing lactone (e.g.,
-valerolactone) derivative.[1][2]
Representative Protocol (Route A Strategy)
Note: This is a generalized protocol based on analogous spiro-ether syntheses.
Step 1: Nucleophilic Addition
-
Reagents: 1-Boc-3-azetidinone, 4-halo-butylmagnesium bromide (or equivalent organometallic).[1][2]
-
Conditions: Anhydrous THF, -78°C to 0°C.
-
Mechanism: Grignard addition to the ketone forms a tertiary alcohol with a pendant alkyl halide chain.[1]
Step 2: Cyclization (Spiro-Ether Formation) [1][2]
-
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2]
-
Conditions: DMF or THF, 0°C to RT.
-
Mechanism: Williamson ether synthesis type intramolecular cyclization.[1][2] The alkoxide attacks the terminal halide to close the 6-membered ring.[1][2]
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Outcome: Removal of the Boc group yields the target 5-Oxa-2-azaspiro[3.5]nonane hydrochloride .[1][2]
Figure 2: Synthetic pathway via Grignard addition and intramolecular cyclization.[1][2][3][4][5][6]
Applications in Drug Design[1][2][3][9]
Bioisosterism & Scaffold Hopping
This scaffold is a potent bioisostere for morpholine and piperidine .[1][2]
-
Morpholine Replacement: The 5-oxa-2-azaspiro[3.5]nonane retains the oxygen atom (H-bond acceptor) and the basic nitrogen but alters the vector of the exit bonds.[1][2] This can improve binding affinity by accessing new sub-pockets in the target protein.[1][2]
-
Metabolic Stability: The spiro-cycle is metabolically robust.[1][2] Unlike piperidines which are prone to oxidation at the
-carbon, the quaternary spiro center blocks metabolic soft spots.[1][2]
Case Study Logic: GPR119 & Kinase Inhibitors
In GPCR agonist programs (e.g., GPR119 for diabetes), spirocyclic analogs often show superior efficacy.[2]
-
Conformational Restriction: The rigid spiro core reduces the entropic penalty of binding.[1][2]
-
Vector Control: The azetidine nitrogen projects substituents at a distinct angle compared to a flexible piperidine, potentially optimizing interactions with aspartate residues in the receptor binding site.
Handling, Stability & Safety
-
Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
-
Solubility: Highly soluble in water, DMSO, and methanol.
-
Safety: Irritant.[1][2] Wear standard PPE (gloves, goggles, lab coat).[2] Avoid inhalation of dust.[1][2]
References
-
PubChem. 5-Oxa-2-azaspiro[3.5]nonane hydrochloride Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spirocyclic Scaffolds.Angewandte Chemie International Edition. (Foundational text on spiro-scaffold geometry).
-
Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2]Chemical Reviews. (Review of synthetic routes for azetidine spirocycles).
-
ChemicalBook. Product Entry: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride.[1][2][7]Link[1][2]
Sources
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- 3. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
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